

Application Notes and Protocols: Indolmycin In Vitro Enzyme Inhibition Assay

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Compound of Interest

Compound Name: *Indolmycin*

Cat. No.: *B1671932*

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Introduction

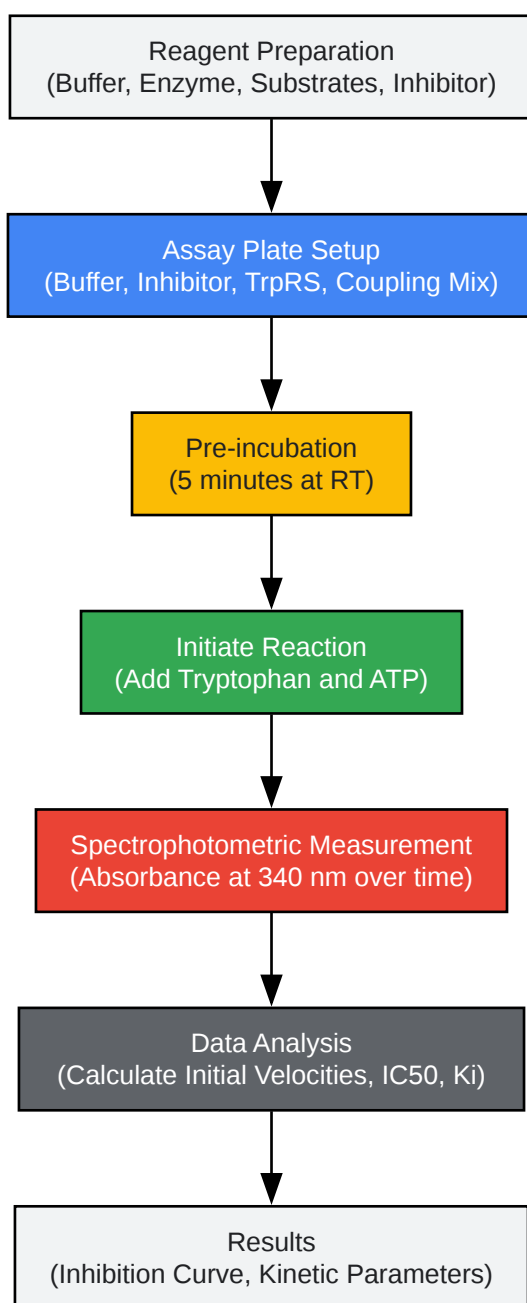
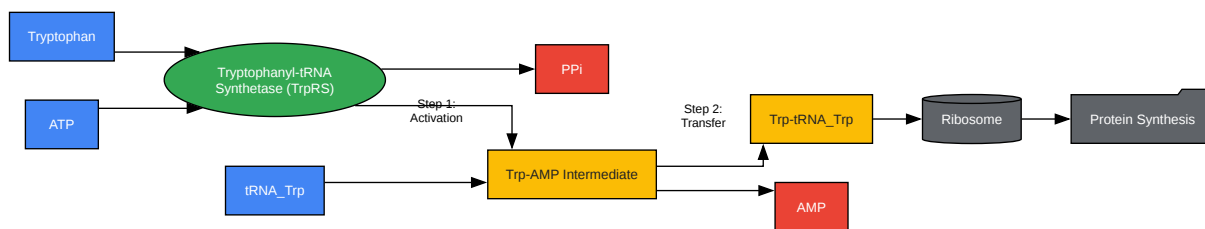
Indolmycin is a natural product antibiotic that exhibits potent inhibitory activity against Tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein biosynthesis.[1][2][3][4] This enzyme catalyzes the two-step reaction of attaching tryptophan to its cognate tRNA.[5][6][7][8] **Indolmycin** acts as a competitive inhibitor by binding to the tryptophan binding site of the enzyme.[1][2][3][9] Notably, **Indolmycin** shows selectivity for prokaryotic TrpRS over its eukaryotic counterparts, making it a subject of interest for the development of novel antibacterial agents.[3][4][9]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of **Indolmycin** against Tryptophanyl-tRNA synthetase. The protocol is based on established methodologies for assaying aminoacyl-tRNA synthetase activity.[5][10][11]

Signaling Pathway of Tryptophanyl-tRNA Synthetase

The canonical function of Tryptophanyl-tRNA synthetase (TrpRS) is a two-step process essential for protein synthesis. In the first step, TrpRS activates a tryptophan molecule by

reacting it with ATP to form a tryptophanyl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated tryptophan is transferred to the 3'-end of its cognate tRNA, tRNA^{Trp}, to form tryptophanyl-tRNA^{Trp} (Trp-tRNA^{Trp}). This charged tRNA then participates in peptide bond formation on the ribosome.



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